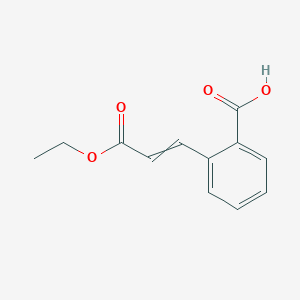![molecular formula C15H10N4O3 B15163477 3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 143756-21-2](/img/structure/B15163477.png)
3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a nitro group, a quinoline moiety, and a hydrazinylidene linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 3-nitrobenzaldehyde with quinoline-8-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinylidene derivatives.
Scientific Research Applications
3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to potential biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline-8-carbohydrazide and 3-nitroquinoline share structural similarities.
Hydrazinylidene derivatives: Compounds with hydrazinylidene linkages, such as hydrazones and hydrazides.
Uniqueness
3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to the combination of a nitro group, a quinoline moiety, and a hydrazinylidene linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
143756-21-2 |
|---|---|
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
5-nitro-2-(quinolin-8-yldiazenyl)phenol |
InChI |
InChI=1S/C15H10N4O3/c20-14-9-11(19(21)22)6-7-12(14)17-18-13-5-1-3-10-4-2-8-16-15(10)13/h1-9,20H |
InChI Key |
LPBXUWPBVNZONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)

![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
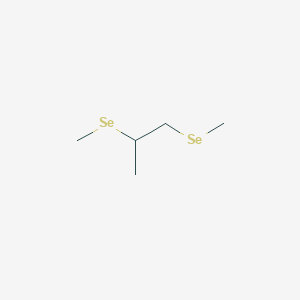
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
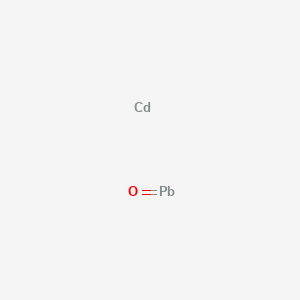
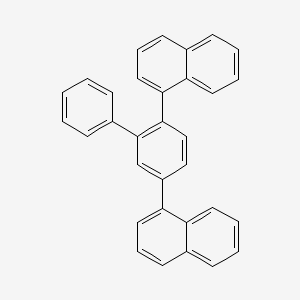
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
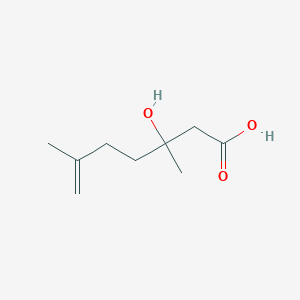
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)

